molecular formula C4H9NS2 B1582829 Methyl dimethyldithiocarbamate CAS No. 3735-92-0

Methyl dimethyldithiocarbamate

Cat. No.: B1582829
CAS No.: 3735-92-0
M. Wt: 135.3 g/mol
InChI Key: NBBZMDUHKWRYSZ-UHFFFAOYSA-N
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Description

Methyl dimethyldithiocarbamate: is an organosulfur compound with the chemical formula (CH₃)₂NC(S)SCH₃. It is one of the simplest dithiocarbamic esters and appears as a white volatile solid. This compound is poorly soluble in water but dissolves well in many organic solvents. Historically, it has been used as a pesticide .

Mechanism of Action

Target of Action

Methyl dimethyldithiocarbamate is an organosulfur compound . It is primarily used as a pesticide, with a broad spectrum of activity against various plant pathogens, including fungi, bacteria, and insects . The primary targets of this compound are these pathogens, where it acts as an enzyme inhibitor .

Mode of Action

This compound interacts with its targets by exploiting its strong metal binding capacity . It binds with metal ions such as Copper (II), Iron (II), Iron (III), Cobalt (II), Manganese (II), Nickel (II), and Lead (II), acting as an enzyme inhibitor . Specifically, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the enzymes that it inhibits. By binding to metal ions, it disrupts the normal functioning of these enzymes, leading to a disruption in the biochemical pathways that they are involved in .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, biotransformation, and excretion . It is absorbed into the system where it undergoes biotransformation. This involves the generation of carbon disulfide . The metabolic pathways involved in this process lead to the excretion of the metabolites .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of the targeted pathogens . By inhibiting the enzymes necessary for their survival, it effectively controls the spread of these pathogens .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, its effectiveness as a pesticide can be affected by factors such as temperature, humidity, and the presence of other chemicals in the environment . It is also worth noting that this compound is a volatile solid that is poorly soluble in water but soluble in many organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Dimethyl sulfate, methyl Grignard reagents, oxidizing agents.

    Conditions: Reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products:

    S-Alkylation: Methyl dimethyldithiocarbamate.

    Oxidation: Thiuram disulfides.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl N,N-dimethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS2/c1-5(2)4(6)7-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBZMDUHKWRYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190797
Record name Methyl dimethyldithiocarbamate
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Molecular Weight

135.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3735-92-0
Record name Methyl dimethyldithiocarbamate
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Record name Methyl dimethyldithiocarbamate
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Record name Methyl dimethyldithiocarbamate
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Record name Methyl dimethyldithiocarbamate
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Record name METHYL DIMETHYLDITHIOCARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Given the documented fungicidal activity of a Methyl dimethyldithiocarbamate derivative, what other applications might this compound family hold in materials science?

A1: While the provided research focuses on the synthesis and applications of this compound derivatives in organic chemistry [, ], their potential extends beyond fungicidal activity. The presence of sulfur atoms in the molecule suggests possibilities for applications in materials science. For instance:

    Q2: The research highlights the thermal stability of this compound. How does this property influence its potential applications compared to other dithiocarbamates?

    A2: The gas-phase pyrolysis study clearly demonstrated the high thermal stability of this compound even at temperatures up to 1404 K []. This stability offers several advantages:

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